4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine is a versatile compound extensively used in scientific research. It possesses unique properties that make it an ideal candidate for various applications, such as drug discovery, material synthesis, and catalysis.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been shown to inhibit the activity of enzymes like ache . This inhibition can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to oxidative stress and reactive oxygen species (ros) production .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine is widely used in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Similar in structure but lacks the morpholine moiety.
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine: Similar but with different substituents on the pyrazole ring.
Uniqueness
4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine is unique due to its specific combination of the cyclopropyl group and the morpholine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-3-5-16-6-4-14)10-7-9(12-13-10)8-1-2-8/h7-8H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEUGECJNHAOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.